4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carbonitrile
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Overview
Description
4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carbonitrile is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.234. The purity is usually 95%.
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Scientific Research Applications
Hydrolysis and Acylation Studies
Research by Belikov et al. (2013) examined the hydrolysis and acylation of compounds similar to 4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carbonitrile. They found that acid-catalyzed hydrolysis under mild conditions led to the formation of specific carbonitriles, which could be further acylated to form N-(8-amino-9-cyano-6-morpholin-4-yl-2-oxa-7-azaspiro-[4.4]nona-3,6,8-trien-1-ylidene)acetamides (Belikov et al., 2013).
Synthesis of Pyrrole Derivatives
Belikov et al. (2016) also explored the synthesis of new 3H-pyrrole derivatives from related compounds. They found that different solvents led to various products, such as N-acyl derivatives and pyrrole-3,4-dicarbonitriles, suggesting potential applications in the synthesis of diverse organic compounds (Belikov et al., 2016).
Nucleophilic Addition Studies
The study by Milovidova et al. (2018) on base-catalyzed nucleophilic addition to similar compounds resulted in the production of spiro-fused pyrrole derivatives. This demonstrates the potential for creating structural analogs of biologically active spirans based on isatin (Milovidova et al., 2018).
Heterospirocyclic Compound Synthesis
Raber et al. (2007) synthesized a novel heterospirocyclic compound, N-methyl-N-phenyl-5-thia-1-azaspiro[2.4]hept-1-en-2-amine, which holds potential as a synthon for other complex molecules like 3-Aminothiolane-3-carboxylic acid (Raber et al., 2007).
Transformation into Fused Heterocycles
Fedoseev et al. (2016) studied the transformation of similar compounds in concentrated hydrohalic acid, leading to the formation of fused heterocycles like furo[3,4-c]pyridines. This indicates a method for creating novel heterocyclic structures (Fedoseev et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
4-amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-13-9(14)7(6-11)8(12)10(13)4-2-3-5-10/h2-5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBYXHJDYKIUTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C12CCCC2)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.